(Z)-SU14813

描述

SU-014813 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

属性

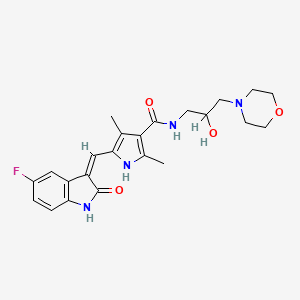

IUPAC Name |

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNPALGJUAXMMC-PMFHANACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025698 |

Source

|

| Record name | 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452105-23-6, 627908-92-3 |

Source

|

| Record name | SU-14813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452105236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SU 14813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627908923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SU-14813 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ6VH5MZ17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-SU14813: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activities.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key data, experimental methodologies, and visual representations of its engagement with critical signaling pathways.

Core Mechanism: Inhibition of Split-Kinase Domain RTKs

This compound exerts its therapeutic effects by binding to and inhibiting several receptor tyrosine kinases belonging to the "split kinase domain" subgroup.[3] These RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and Fms-like Tyrosine Kinase 3 (FLT3), are crucial mediators of signaling pathways that drive tumor growth, angiogenesis, and metastasis.[1][3][4] By simultaneously targeting these key receptors, SU14813 can disrupt multiple oncogenic processes.[1][3]

The inhibitory action of SU14813 prevents the phosphorylation of these receptors, a critical step in activating downstream signaling cascades.[5] This blockade leads to the inhibition of cellular proliferation and angiogenesis, and the induction of apoptosis.[5]

Quantitative Analysis of Kinase Inhibition

The potency of this compound against its primary targets has been quantified through biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line/System |

| VEGFR1 | 2 | - | Cell-free assay |

| VEGFR2 | 50 | 5.2 | Porcine Aorta Endothelial Cells |

| PDGFRβ | 4 | 9.9 | Porcine Aorta Endothelial Cells |

| KIT | 15 | 11.2 | Porcine Aorta Endothelial Cells |

| FLT3 | - | - | - |

| FMS/CSF1R | - | - | Transfected NIH 3T3 cells |

Data compiled from multiple sources.[2][3][6]

SU14813 has also been shown to inhibit the growth of the U-118MG glioblastoma cell line with an IC50 of 50 to 100 nM.[6] The compound exhibits a high degree of selectivity for its target RTKs, with IC50 values for non-target tyrosine kinases being approximately 100- to 10,000-fold higher.[3]

Signaling Pathway Inhibition

The primary mechanism of this compound involves the disruption of signaling pathways initiated by its target RTKs. The following diagram illustrates the key pathways affected by SU14813.

Caption: Inhibition of key receptor tyrosine kinases by this compound.

Experimental Protocols

The following outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of SU14813 on the enzymatic activity of purified kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant kinase domains (e.g., VEGFR-2, PDGFR-β) are expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microtiter plates.

-

Inhibitor Incubation: A range of concentrations of this compound is pre-incubated with the purified kinase in a buffer containing ATP.

-

Kinase Reaction: The kinase-inhibitor mixture is added to the substrate-coated plates to initiate the phosphorylation reaction.

-

Detection: The level of substrate phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase) for colorimetric or chemiluminescent detection.

-

IC50 Determination: The concentration of SU14813 that results in 50% inhibition of kinase activity is calculated.

Cellular Receptor Phosphorylation Assays

Objective: To assess the ability of SU14813 to inhibit receptor phosphorylation in a cellular context.

Methodology:

-

Cell Culture and Starvation: Cells expressing the target receptor (e.g., NIH 3T3 cells transfected with VEGFR-2) are cultured to sub-confluency and then serum-starved to reduce basal receptor activation.

-

Inhibitor Treatment: The starved cells are pre-treated with various concentrations of this compound.

-

Ligand Stimulation: The cells are stimulated with the cognate ligand (e.g., VEGF for VEGFR-2) to induce receptor dimerization and autophosphorylation.

-

Cell Lysis and Protein Quantification: The cells are lysed, and total protein concentration is determined.

-

Immunoblotting: Equal amounts of protein from each treatment condition are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target receptor and for the total receptor protein (as a loading control).

-

Densitometry and IC50 Calculation: The intensity of the phosphorylated receptor bands is quantified and normalized to the total receptor. The IC50 value is determined as the concentration of SU14813 that causes a 50% reduction in ligand-induced phosphorylation.

Caption: Workflow for a cellular receptor phosphorylation assay.

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the potent in vivo anti-tumor activity of this compound.[1] Administration of SU14813 as a monotherapy resulted in regression, growth arrest, or substantially reduced growth of various established human and rat tumor xenografts.[1][4] The in vivo efficacy is associated with the inhibition of target RTK phosphorylation, reduction in angiogenesis, and decreased proliferation and survival of tumor cells.[1] The plasma concentration required for in vivo target inhibition was estimated to be between 100 to 200 ng/mL.[1][6] Furthermore, combination therapy with docetaxel (B913) significantly enhanced the inhibition of primary tumor growth and improved the survival of tumor-bearing mice compared to either agent alone.[1]

Clinical Development

The promising preclinical data for this compound supported its advancement into clinical evaluation.[1][4] The compound has undergone Phase I clinical trials in patients with advanced malignancies.[1]

References

- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]

- 5. Facebook [cancer.gov]

- 6. medchemexpress.com [medchemexpress.com]

(Z)-SU14813 Target Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813, also known as SU14813, is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It has demonstrated significant anti-angiogenic and antitumor activities in preclinical models. This document provides a comprehensive technical overview of the target profile of this compound, including its chemical properties, mechanism of action, key molecular targets, and the downstream signaling pathways it modulates. Detailed experimental methodologies and quantitative data are presented to support its characterization as a promising therapeutic agent.

Chemical Properties and Synonyms

This compound is a small molecule inhibitor belonging to the indolinone class of compounds.

| Property | Value |

| IUPAC Name | 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

| Molecular Formula | C₂₃H₂₇FN₄O₄ |

| Molecular Weight | 442.48 g/mol |

| CAS Number | 627908-92-3 |

| Synonyms | SU14813, SU 014813 |

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the binding of adenosine (B11128) triphosphate (ATP) to the catalytic domain of multiple receptor tyrosine kinases. This inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the downstream signaling cascades that are crucial for cell proliferation, survival, migration, and angiogenesis.[1][2]

Primary Molecular Targets and In Vitro Potency

SU14813 demonstrates potent inhibitory activity against several key RTKs implicated in tumor growth and angiogenesis, primarily members of the split-kinase domain receptor family.

Biochemical Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of SU14813 against a panel of purified kinases.

| Target Kinase | IC₅₀ (nM) |

| VEGFR1 (Flt-1) | 2 |

| PDGFRβ | 4 |

| KIT | 15 |

| VEGFR2 (KDR) | 50 |

| FLT3 | Data not specified |

| CSF1R (FMS) | Data not specified |

| FGFR-1 | >1000 |

| EGFR | >1000 |

| c-Met | >1000 |

| Src | >1000 |

| Abl | >1000 |

| Akt | >1000 |

| CDK1 | >1000 |

| CDK2 | >1000 |

| CDK4 | >1000 |

| p38 | >1000 |

| Data sourced from Patyna et al., Mol Cancer Ther, 2006. |

Cellular Activity

SU14813 effectively inhibits the phosphorylation of its target receptors in cellular contexts, leading to the suppression of downstream signaling and cellular functions.

| Cell-Based Assay | Cell Line | IC₅₀ (nM) |

| VEGFR2 Phosphorylation | NIH 3T3 (transfected) | 5.2 |

| PDGFRβ Phosphorylation | NIH 3T3 (transfected) | 9.9 |

| KIT Phosphorylation | MO7e | 11.2 |

| FLT3-ITD Phosphorylation | MV4;11 | Data not specified |

| CSF1R Phosphorylation | NIH 3T3 (transfected) | Data not specified |

| PDGF-dependent Proliferation | NIH 3T3-PDGFRβ | 20 |

| VEGF-dependent Proliferation | HUVEC | 29 |

| SCF-dependent Proliferation | MO7e | 18 |

| FLT3-ITD dependent Proliferation | MV4;11 | 9 |

| Data sourced from Patyna et al., Mol Cancer Ther, 2006. |

Signaling Pathway Inhibition

This compound's therapeutic potential stems from its ability to concurrently block multiple signaling pathways essential for tumor progression.

VEGFR Signaling Pathway

By inhibiting VEGFR1 and VEGFR2, SU14813 disrupts the signaling cascade initiated by vascular endothelial growth factor (VEGF). This leads to the inhibition of angiogenesis, a critical process for tumor growth and metastasis.

Caption: Inhibition of the VEGFR signaling pathway by this compound.

PDGFR Signaling Pathway

Inhibition of platelet-derived growth factor receptor beta (PDGFRβ) by SU14813 impacts tumor growth by affecting pericyte function and tumor cell proliferation in cancers where this pathway is dysregulated.

References

- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]

(Z)-SU14813 kinase inhibition spectrum

An In-Depth Technical Guide on the Kinase Inhibition Spectrum of (Z)-SU14813

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It demonstrates significant anti-angiogenic and anti-tumor activity by selectively targeting key RTKs involved in oncogenesis and tumor vascularization.[1] This document provides a comprehensive technical overview of the kinase inhibition spectrum of this compound, detailing its inhibitory potency against various kinases, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Kinase Inhibition Spectrum

SU14813 exhibits a high degree of selectivity for multiple split-kinase domain RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its inhibitory activity has been quantified through both biochemical (cell-free) and cellular assays.

Biochemical (Cell-Free) Assay Data

Biochemical assays measure the direct inhibitory effect of SU14813 on the kinase activity of purified or recombinant enzymes. The half-maximal inhibitory concentration (IC₅₀) values demonstrate potent inhibition of VEGFR, PDGFR, and KIT family kinases.[3][4]

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| VEGFR1 (Flt-1) | 2 | [3][4][5] |

| PDGFRβ | 4 | [3][4][5] |

| PDGFRα | 4 | |

| KIT | 15 | [3][4][5] |

| VEGFR2 (KDR) | 50 | [3][4][5] |

| Src | 2500 | |

| FGFR-1 | 3500 | |

| c-Met | 9000 | |

| EGFR | >20000 |

Cellular Assay Data

Cellular assays assess the ability of SU14813 to inhibit RTK phosphorylation and downstream functional effects within a cellular context. These assays confirm the potent, target-specific activity of the compound in living cells.[2][5]

| Cellular Target/Process | Cell Line/System | IC₅₀ (nM) | Reference(s) |

| KIT Phosphorylation | Mo7e cells | 6 | |

| VEGF-stimulated HUVEC Survival | HUVECs | 6.8 | |

| PDGFR-β Phosphorylation | Porcine Aortic Endothelial Cells | 9.9 | [2][5] |

| KIT Phosphorylation | Porcine Aortic Endothelial Cells | 11.2 | [2][5] |

| PDGFR-β Phosphorylation | Transfected NIH 3T3 cells | 20 | |

| VEGFR-2 Phosphorylation | Transfected NIH 3T3 cells | 40 | |

| FLT3-ITD Phosphorylation | MV4;11 cells | 50 | |

| U-118MG Cell Growth | U-118MG glioblastoma cells | 50 - 100 | [4][5] |

Experimental Protocols

The characterization of SU14813's inhibitory profile involves several key experimental methodologies.

In Vitro Biochemical Kinase Assay (General Protocol)

This method quantifies the direct inhibition of kinase enzymatic activity.

Objective: To determine the IC₅₀ value of SU14813 against a specific purified kinase.

Materials:

-

Recombinant purified kinase (e.g., GST-fusion proteins of RTK cytoplasmic domains).[2]

-

Specific substrate (e.g., Myelin Basic Protein).[6]

-

This compound stock solution (in DMSO).

-

ATP solution (can be [γ-³²P]ATP for radiometric detection).[6]

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 10 mM DTT).[6]

-

96-well or 384-well assay plates.

-

Detection reagent (e.g., ADP-Glo™ for luminescence, phosphospecific antibody for ELISA, or filter paper for radiometric assay).[7][8]

Procedure:

-

Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in the kinase reaction buffer.

-

Reaction Setup: To the wells of the assay plate, add the diluted inhibitor, the kinase, and the substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[7]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.

-

Signal Detection: Quantify the amount of phosphorylated substrate. The method depends on the assay format:

-

Data Analysis: Plot the percent inhibition of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[7]

Cellular Receptor Phosphorylation Assay

This assay measures the inhibition of receptor autophosphorylation in a cellular environment.

Objective: To determine the potency of SU14813 in blocking ligand-induced or constitutive RTK activation in cells.

Materials:

-

Cell lines expressing the target RTK (e.g., transfected NIH 3T3 cells, MV4;11, Mo7e).[2][5]

-

Cell culture medium and supplements.

-

Recombinant ligand/growth factor (e.g., VEGF, PDGF), if the receptor is not constitutively active.

-

This compound stock solution.

-

Lysis buffer containing phosphatase and protease inhibitors.

-

Antibodies: primary antibody against the phosphorylated form of the target RTK and a total RTK antibody.

-

Detection system (e.g., Western blot apparatus, ELISA reader).

Procedure:

-

Cell Culture: Seed cells in multi-well plates and grow to a suitable confluency.

-

Serum Starvation: To reduce basal signaling, starve cells in low-serum medium for several hours (e.g., 18 hours).[2]

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound for a predetermined time.

-

Ligand Stimulation: Add the specific ligand to stimulate the receptor (e.g., 20 ng/mL VEGF) for a short period (e.g., 5-15 minutes). This step is omitted for cells with constitutively active mutants like FLT3-ITD.[2]

-

Cell Lysis: Wash the cells with cold PBS and add lysis buffer to extract cellular proteins.

-

Quantification: Determine the level of phosphorylated receptor relative to the total receptor using:

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.

-

ELISA: Use a sandwich ELISA format with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.

-

-

Data Analysis: Quantify the signal and normalize phosphorylated protein levels to total protein levels. Calculate the IC₅₀ value from the dose-response curve.

Modulated Signaling Pathways & Visualizations

This compound exerts its anti-tumor effects by inhibiting the kinase activity of RTKs, thereby blocking their downstream signaling cascades that control cell proliferation, survival, and angiogenesis.

VEGFR2 Signaling Pathway

VEGFR2 is a primary mediator of angiogenesis. Its inhibition by SU14813 blocks the pro-angiogenic signals initiated by VEGF.[9][10]

PDGFRβ Signaling Pathway

The PDGF/PDGFRβ axis is crucial for the growth and survival of various tumor types and for the recruitment of pericytes during angiogenesis.[11][12]

KIT Signaling Pathway

KIT is an RTK often implicated in gastrointestinal stromal tumors (GIST) and certain leukemias. SU14813 effectively blocks its signaling output.

FLT3 Signaling Pathway

Mutations in FLT3, particularly internal tandem duplications (ITD), lead to constitutive kinase activation and are common drivers in Acute Myeloid Leukemia (AML).[13][14]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining kinase inhibitor potency.

References

- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-SU14813: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities.[1][2] This technical guide provides an in-depth overview of the downstream signaling effects of this compound. By primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like Tyrosine Kinase 3 (FLT3), this compound modulates key cellular signaling pathways, including the MAPK/ERK, PI3K/Akt, and STAT3 cascades.[1][2] This document details the molecular mechanisms of action, presents quantitative data on its inhibitory activities, outlines relevant experimental protocols, and provides visual representations of the affected signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that targets multiple RTKs involved in critical cellular processes such as proliferation, survival, migration, and angiogenesis.[1][2] Its ability to simultaneously inhibit several key RTKs makes it a compound of interest in cancer therapy, as many malignancies are driven by aberrations in these signaling pathways.[1][2] The primary targets of this compound are members of the split-kinase domain RTK family.[2]

Primary Molecular Targets and Inhibitory Activity

This compound exhibits potent inhibitory activity against a range of RTKs. The following tables summarize the quantitative data on its biochemical and cellular inhibitory concentrations (IC50).

Table 1: Biochemical IC50 Values for this compound Against Primary Kinase Targets

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 50 |

| PDGFRβ | 4 |

| KIT | 15 |

| FLT3 | Not explicitly quantified in the provided search results |

Data compiled from multiple sources.[1]

Table 2: Cellular IC50 Values for this compound Against Target Phosphorylation and Cell Viability

| Cell Line/Target | Assay Type | IC50 (nM) |

| Porcine Aortic Endothelial Cells (VEGFR-2) | Receptor Phosphorylation | 5.2 |

| Porcine Aortic Endothelial Cells (PDGFR-β) | Receptor Phosphorylation | 9.9 |

| Porcine Aortic Endothelial Cells (KIT) | Receptor Phosphorylation | 11.2 |

| U-118MG (glioblastoma) | Growth Inhibition | 50 - 100 |

Data compiled from multiple sources.[1]

Downstream Signaling Pathways Modulated by this compound

The inhibition of VEGFRs, PDGFRs, KIT, and FLT3 by this compound leads to the attenuation of their downstream signaling cascades. While direct quantitative data on the inhibition of downstream signaling components by this compound is not extensively available in the provided search results, the known signaling pathways downstream of these RTKs are well-established.

MAPK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. RTKs, upon activation, can initiate this pathway. By inhibiting these upstream RTKs, this compound is expected to decrease the phosphorylation and activation of MEK and ERK.

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is another crucial regulator of cell survival, growth, and proliferation. Activated RTKs recruit and activate PI3K, leading to the activation of Akt. Inhibition of the upstream RTKs by this compound is anticipated to result in decreased phosphorylation and activation of Akt.

STAT3 Pathway

The STAT3 signaling pathway is involved in cell proliferation, survival, and differentiation. Certain RTKs, upon activation, can lead to the phosphorylation and activation of STAT3. By blocking these RTKs, this compound is expected to inhibit the STAT3 signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., DMSO). Prepare a reaction buffer containing a purified recombinant kinase, a suitable substrate (e.g., a synthetic peptide or protein), and necessary co-factors.

-

Incubation: In a microplate, combine the kinase, substrate, and varying concentrations of this compound.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP, typically including a radiolabeled ATP (e.g., [γ-³²P]ATP) for detection.

-

Reaction Termination: After a defined incubation period at a specific temperature (e.g., 30°C), stop the reaction, often by adding a stop solution or by spotting the reaction mixture onto a filter membrane.

-

Washing: Wash the filter membranes extensively to remove unincorporated radiolabeled ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC50 value.

Cellular Receptor Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of its target RTKs within a cellular context.

Protocol:

-

Cell Culture: Culture cells expressing the target receptor (e.g., endothelial cells for VEGFR2) in appropriate growth medium.

-

Serum Starvation: To reduce basal receptor activation, serum-starve the cells for a period (e.g., 18-24 hours) before the experiment.

-

Inhibitor Treatment: Treat the serum-starved cells with various concentrations of this compound for a specified duration.

-

Ligand Stimulation: Stimulate the cells with the cognate ligand (e.g., VEGF for VEGFR2-expressing cells) for a short period to induce receptor phosphorylation.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Quantification of Phosphorylation:

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target receptor and for the total receptor protein.

-

ELISA: Use a sandwich ELISA format with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.

-

-

Data Analysis: Quantify the levels of phosphorylated receptor relative to the total receptor and plot against the concentration of this compound to determine the cellular IC50 for phosphorylation inhibition.

Cell Proliferation/Survival Assay

This assay assesses the effect of this compound on the proliferation and survival of cells that are dependent on the signaling pathways it inhibits.

References

(Z)-SU14813: A Technical Whitepaper on its Antiangiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant antiangiogenic and antitumor properties.[1] Structurally similar to sunitinib, SU14813 targets a range of RTKs implicated in tumor progression and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and Fms-like tyrosine kinase 3 (FLT3).[2][3][4] This targeted inhibition of multiple signaling pathways disrupts tumor vasculature, inhibits tumor cell proliferation, and induces apoptosis, making SU14813 a compound of interest in oncology research and development.[1][3] This document provides a comprehensive technical overview of the antiangiogenic properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action: Inhibition of Key Pro-Angiogenic Signaling Pathways

This compound exerts its antiangiogenic effects by competitively binding to the ATP-binding sites of several key receptor tyrosine kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades crucial for angiogenesis and tumor growth.[5] The primary targets of SU14813 are members of the split kinase domain RTK family.[2]

The simultaneous inhibition of VEGFR and PDGFR signaling is a key aspect of the antiangiogenic activity of SU14813.[2][3] VEGFRs, particularly VEGFR-2, are critical for endothelial cell proliferation, migration, and survival in response to VEGF.[2][6] PDGFRs are essential for the recruitment and stability of pericytes, which support the structure of newly formed blood vessels.[7] By targeting both of these receptors, SU14813 disrupts the formation and maturation of the tumor vasculature.[3]

Beyond its antiangiogenic effects, SU14813 also directly impacts tumor cells by inhibiting KIT and FLT3, which are often dysregulated in various malignancies.[2][3]

Quantitative Data on Antiangiogenic and Antitumor Activity

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Biochemical and Cellular IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line/System |

| VEGFR-1 | 2[8][9][10] | - | Cell-free assay |

| VEGFR-2 | 50[8][9][10] | 5.2[8] | Porcine Aorta Endothelial Cells |

| PDGFR-β | 4[8][9][10] | 9.9[8] | Porcine Aorta Endothelial Cells |

| KIT | 15[8][9][10] | 11.2[8] | Porcine Aorta Endothelial Cells |

| FLT3 | 2-50 (range)[2][11] | - | Biochemical Assays |

| CSF1R/FMS | 2-50 (range)[2][11] | - | Biochemical Assays |

Data compiled from multiple sources.[2][8][9][10][11]

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

The in vivo efficacy of this compound has been demonstrated in various tumor xenograft models, showing dose-dependent antitumor effects.[2]

| Tumor Model | Cell Line | Treatment Regimen | Outcome |

| Renal Cell Carcinoma | 786-O | 10-80 mg/kg, twice daily | Tumor Regression[2] |

| Acute Myeloid Leukemia | MV4;11 | 10-80 mg/kg, twice daily | Tumor Regression[2] |

| Colon Carcinoma | Colo205 | 10-80 mg/kg, twice daily | Growth Arrest[2] |

| Glioma | C6 | 10-80 mg/kg, twice daily | Growth Delay[2] |

| Lung Carcinoma | MV522 | 10-80 mg/kg, twice daily | Growth Delay[2] |

Xenograft studies were conducted in athymic or nonobese diabetic/severe combined immunodeficient mice.[2]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound's antiangiogenic properties.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of target RTKs.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human kinase domains of VEGFR-1, VEGFR-2, PDGFR-β, KIT, and other kinases are used. A generic peptide substrate is utilized for phosphorylation.

-

Assay Reaction: The kinase reaction is performed in a 96-well plate. The reaction mixture contains the kinase, substrate, ATP, and varying concentrations of this compound.

-

Detection: The amount of phosphorylated substrate is quantified using a method such as ELISA with a phosphospecific antibody or by measuring the incorporation of radio-labeled ATP.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Receptor Phosphorylation Assays

Objective: To assess the ability of this compound to inhibit ligand-stimulated RTK phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Cells overexpressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR-2 or PDGFR-β) are cultured to sub-confluence.[8]

-

Serum Starvation: Cells are serum-starved overnight to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound.

-

Ligand Stimulation: The corresponding ligand (e.g., VEGF for VEGFR-2, PDGF for PDGFR-β) is added to stimulate receptor phosphorylation.

-

Lysis and Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target receptor.

-

Quantification: Densitometry is used to quantify the levels of phosphorylated and total receptor, and the IC50 for inhibition of phosphorylation is calculated.

Endothelial Cell Survival Assay

Objective: To evaluate the effect of this compound on the survival of endothelial cells stimulated by growth factors.

Methodology:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.[12]

-

Starvation and Treatment: Cells are starved in low serum media and then treated with a range of concentrations of this compound.[2]

-

Growth Factor Stimulation: Cells are stimulated with a pro-angiogenic growth factor such as VEGF.[2] A non-target growth factor like bFGF can be used as a control for specificity.[2]

-

Incubation: Cells are incubated for a defined period (e.g., 3 days).[2]

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][6]

-

Data Analysis: The IC50 value for the inhibition of cell survival is calculated from the dose-response curve.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]

- 5. Buy SU14813 | 452105-23-6 [smolecule.com]

- 6. In vitro and biochemical assays | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 7. Anti-angiogenic and anti-tumor effects of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. SU14813 |CAS 627908-92-3 Probechem Biochemicals [probechem.com]

- 12. SU 14813 - Biochemicals - CAT N°: 31514 [bertin-bioreagent.com]

An In-depth Technical Guide to (Z)-SU14813: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor

(Z)-SU14813 is a potent, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that play critical roles in tumor angiogenesis, growth, and metastasis. Developed from the same chemical library as sunitinib, SU14813 demonstrates significant anti-angiogenic and antitumor activity by targeting key signaling pathways involved in cancer progression.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and biological activity, along with detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.[3][4] The molecule belongs to the indolinone class of compounds and is often used in its maleate (B1232345) salt form in preclinical studies.[3]

| Property | Value | Source |

| IUPAC Name | 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | [4] |

| Molecular Formula | C23H27FN4O4 | [3][4] |

| Molecular Weight | 442.48 g/mol | [4] |

| CAS Number | 627908-92-3 | [4][5] |

| SMILES String | CC1=C(NC(=C1C(=O)NC--INVALID-LINK--O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | [4][5][6] |

| Solubility | In DMSO: 44 mg/mL (99.44 mM) | [5][6] |

Mechanism of Action: Inhibition of Key Signaling Pathways

SU14813 exerts its therapeutic effects by selectively inhibiting multiple split kinase domain RTKs.[3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] By binding to the ATP-binding site of these kinases, SU14813 prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[1][2]

Biological Activity

The inhibitory activity of SU14813 has been quantified through various biochemical and cellular assays, demonstrating its potency and selectivity.

In Vitro Biochemical Kinase Inhibition

SU14813 potently inhibits its target RTKs with IC50 values in the low nanomolar range.[3][5] It shows a high degree of selectivity for these kinases compared to other kinase families.[3][7]

| Kinase Target | IC50 (nM) |

| VEGFR1 (Flt-1) | 2 |

| VEGFR2 (KDR) | 50 |

| PDGFRβ | 4 |

| KIT | 15 |

| FLT3 | 2-50 |

| CSF1R/FMS | 2-50 |

| FGFR-1 | 3500 |

| EGFR | >20000 |

| Src | 2500 |

| c-Met | 9000 |

| Data compiled from multiple sources.[3][5][6][7] |

Cellular Activity

In cellular assays, SU14813 effectively inhibits both ligand-dependent and autonomous RTK phosphorylation, leading to the suppression of tumor cell proliferation and endothelial cell survival.[3][5]

| Assay | Cell Line | Target | IC50 (nM) |

| Receptor Phosphorylation | Porcine Aortic Endothelial Cells | VEGFR-2 | 5.2 |

| Porcine Aortic Endothelial Cells | PDGFR-β | 9.9 | |

| Porcine Aortic Endothelial Cells | KIT | 11.2 | |

| Transfected NIH 3T3 Cells | VEGFR-2 | 40 | |

| Transfected NIH 3T3 Cells | PDGFR-β | 20 | |

| Mo7e Cells | KIT | 6 | |

| MV4;11 Cells | FLT3-ITD | 50 | |

| Cell Proliferation/Survival | HUVEC (VEGF-stimulated) | VEGFR | 6.8 |

| NIH 3T3 (PDGF-stimulated) | PDGFR-β | 20 | |

| OC1-AML5 (FLT3 ligand-stimulated) | FLT3 | 50 | |

| MV4;11 (autonomous) | FLT3-ITD | 20 | |

| U-118MG (glioblastoma) | - | 50-100 | |

| Data compiled from multiple sources.[3][5][7] |

In vivo studies have shown that a target plasma concentration of 100 to 200 ng/mL is required for effective inhibition of RTK phosphorylation in xenograft tumors.[1][2] Monotherapy with SU14813 leads to significant antitumor activity, including tumor regression and growth arrest, in various xenograft models.[1][2] Furthermore, combination therapy with agents like docetaxel (B913) has demonstrated enhanced tumor growth inhibition.[1][3]

Experimental Protocols

Biochemical Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Methodology:

-

Enzyme and Substrate Preparation: Glutathione S-transferase (GST) fusion proteins containing the cytoplasmic domains of the target RTKs are used as the enzyme source. A generic tyrosine-containing peptide serves as the substrate.

-

Reaction Mixture: The kinase reaction is performed in a 96-well plate containing the kinase, substrate, ATP (often radiolabeled with ³³P), and varying concentrations of SU14813 in a suitable buffer.

-

Incubation: The reaction is initiated by adding ATP and incubated at room temperature for a specified time (e.g., 20 minutes) to allow for phosphorylation.

-

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control (without inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Receptor Phosphorylation Assay

This assay measures the ability of SU14813 to inhibit the phosphorylation of its target receptors within a cellular context.

Methodology:

-

Cell Culture: Cells overexpressing the target receptor (e.g., NIH 3T3 or porcine aortic endothelial cells) are seeded in 96-well plates and grown to subconfluency.[3]

-

Serum Starvation: Cells are serum-starved overnight to reduce basal receptor phosphorylation.[3]

-

Compound Treatment: Cells are pre-incubated with various concentrations of SU14813 (typically in 0.1% DMSO) for a set period (e.g., 2 hours).[3]

-

Ligand Stimulation: The specific ligand (e.g., VEGF or PDGF) is added to stimulate receptor phosphorylation and the cells are incubated for a short period (e.g., 5-10 minutes) at 37°C.

-

Cell Lysis: The stimulation is stopped by washing the cells with cold PBS and then adding a lysis buffer to extract cellular proteins.

-

ELISA Detection: The level of phosphorylated receptor in the cell lysate is quantified using a sandwich ELISA. A capture antibody specific for the total receptor is coated on the plate, and a detection antibody specific for the phosphorylated form of the receptor (often conjugated to horseradish peroxidase) is used for detection.

-

Data Analysis: The signal is read on a plate reader, and the IC50 value is calculated from the dose-response curve.[3]

Growth Factor-Stimulated Endothelial Cell Survival Assay

This assay assesses the effect of SU14813 on the survival and proliferation of endothelial cells, a key process in angiogenesis.

Methodology:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in their growth medium.

-

Starvation: The next day, the medium is replaced with a low-serum medium (e.g., 1% FBS), and the cells are starved for 18 hours.[3]

-

Compound and Growth Factor Treatment: Cells are incubated with various concentrations of SU14813. After a short pre-incubation (e.g., 45 minutes), a growth factor such as VEGF or bFGF is added to stimulate cell survival and proliferation.[3]

-

Incubation: The plates are incubated for an extended period (e.g., 3 days) to allow for cell growth.[3]

-

MTT Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT is added to the wells and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell survival inhibition, and the IC50 is determined.[3]

Conclusion

This compound is a well-characterized multi-targeted tyrosine kinase inhibitor with potent activity against key drivers of tumor angiogenesis and proliferation. Its ability to simultaneously block multiple signaling pathways, such as those mediated by VEGFR, PDGFR, and KIT, makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The detailed protocols and compiled data in this guide serve as a comprehensive resource for researchers and scientists in the field of drug discovery and oncology.

References

- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Su-14813 | C23H27FN4O4 | CID 10138259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. SU 14813 - Biochemicals - CAT N°: 31514 [bertin-bioreagent.com]

(Z)-SU14813 CAS number and molecular weight

An In-depth Technical Guide to (Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of this compound, a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. This guide details its core properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

Core Properties of this compound

This compound, a small molecule inhibitor, demonstrates significant potential in oncology research due to its broad-spectrum activity against several key RTKs implicated in tumor growth, angiogenesis, and metastasis.

| Property | Value |

| CAS Number | 452105-23-6 |

| Molecular Weight | 442.48 g/mol |

| Molecular Formula | C₂₃H₂₇FN₄O₄ |

| Primary Targets | VEGFR1, VEGFR2, PDGFRβ, c-Kit, FLT3 |

Mechanism of Action and Signaling Pathways

This compound functions by competitively binding to the ATP-binding pocket of the catalytic domain of multiple RTKs, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades. This inhibition disrupts crucial cellular processes such as proliferation, migration, survival, and angiogenesis. The primary signaling pathways affected by this compound are those driven by Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (c-Kit), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2]

The diagram below illustrates the inhibitory action of this compound on these key signaling pathways.

Caption: this compound inhibits multiple RTKs, blocking downstream signaling.

Quantitative Data: Inhibitory Activity

This compound exhibits potent inhibitory activity against its target kinases, as demonstrated by the following half-maximal inhibitory concentration (IC₅₀) values obtained from various assays.

| Target | IC₅₀ (nM) | Assay Type |

| VEGFR1 | 2 | Biochemical |

| VEGFR2 | 50 | Biochemical |

| PDGFRβ | 4 | Biochemical |

| c-Kit | 15 | Biochemical |

| FLT3 | - | - |

| VEGFR2 (cellular) | 5.2 | Cellular Phosphorylation |

| PDGFRβ (cellular) | 9.9 | Cellular Phosphorylation |

| c-Kit (cellular) | 11.2 | Cellular Phosphorylation |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified RTKs.

Methodology:

-

Recombinant human kinase domains (e.g., VEGFR2, PDGFRβ) are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.

-

This compound is added at various concentrations.

-

The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays (³³P-ATP), or fluorescence-based assays.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.[1]

Cellular Receptor Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit ligand-induced autophosphorylation of target RTKs in a cellular context.

Methodology:

-

Cells overexpressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR2) are cultured to sub-confluency.

-

Cells are serum-starved to reduce basal receptor activation.

-

The cells are pre-incubated with varying concentrations of this compound.

-

The specific ligand (e.g., VEGF for VEGFR2) is added to stimulate receptor autophosphorylation.

-

Cell lysates are prepared, and the level of phosphorylated receptor is determined by Western blotting using phospho-specific antibodies or by ELISA.

-

IC₅₀ values are determined by analyzing the concentration-dependent inhibition of receptor phosphorylation.[1][3]

The following diagram outlines a typical workflow for a cellular phosphorylation assay.

Caption: Workflow for a cellular receptor phosphorylation assay.

Cell Proliferation and Survival Assays

Objective: To evaluate the effect of this compound on the proliferation and survival of cells dependent on the targeted signaling pathways.

Methodology:

-

Endothelial cells (e.g., HUVECs) or tumor cells expressing the target receptors are seeded in multi-well plates.[4]

-

Cells are treated with a range of concentrations of this compound in the presence or absence of a specific growth factor.

-

After an incubation period (typically 48-72 hours), cell viability or proliferation is assessed using assays such as MTT, MTS, or CellTiter-Glo.

-

The results are used to determine the GI₅₀ (concentration for 50% growth inhibition).[1]

In Vivo Xenograft Tumor Models

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

-

This compound is administered orally at various doses and schedules.[1]

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring target phosphorylation) and histological examination.

-

The anti-tumor activity is evaluated by comparing tumor growth in the treated groups to the control group.[2]

References

An In-depth Technical Guide to the Structural and Functional Differences Between (Z)-SU14813 and Sunitinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of (Z)-SU14813 and sunitinib (B231), two potent multi-targeted receptor tyrosine kinase (RTK) inhibitors. Both molecules were developed from the same chemical library and share a common pharmacophore, yet their distinct structural features lead to nuanced differences in their biological activity and potential therapeutic applications. This document outlines their structural disparities, comparative inhibitory activities, the experimental methodologies used for their characterization, and the key signaling pathways they modulate.

Core Structural Differences: A Tale of Two Side Chains

This compound and sunitinib (formerly known as SU11248) are both members of the indolin-2-one class of compounds. Their shared core structure consists of a 5-fluoro-indolin-2-one moiety linked to a substituted pyrrole-3-carboxamide. The critical distinction between these two molecules lies in the nature of the side chain attached to the carboxamide group.

-

Sunitinib: Features an N-[2-(diethylamino)ethyl] side chain. Its IUPAC name is N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide[1]. The diethylamino group is basic and is typically protonated at physiological pH.

-

This compound: Possesses a more complex and polar N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl] side chain[2]. This side chain introduces a hydroxyl group and a morpholino ring, increasing its hydrophilic character and potential for hydrogen bonding interactions.

Both molecules are presented as the thermodynamically stable Z-isomer, which is the clinically active form[3][4]. Photoisomerization to the inactive E-isomer can occur upon exposure to light[3][4].

| Feature | This compound | Sunitinib (SU11248) |

| Chemical Formula | C₂₃H₂₇FN₄O₄[5] | C₂₂H₂₇FN₄O₂[6] |

| Molecular Weight | 442.48 g/mol [7] | 398.47 g/mol [8] |

| Side Chain | N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl][2] | N-[2-(diethylamino)ethyl][1] |

| Key Functional Groups in Side Chain | Hydroxyl, Morpholine | Diethylamine |

Comparative Biological Activity: A Quantitative Overview

Both this compound and sunitinib are potent inhibitors of multiple RTKs involved in tumor angiogenesis and proliferation, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and FLT3[5][9]. The following tables summarize their comparative inhibitory activities based on data from biochemical and cellular assays.

Biochemical Kinase Inhibition

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound and sunitinib against a panel of purified recombinant kinases.

| Kinase Target | This compound IC₅₀ (nM) | Sunitinib IC₅₀ (nM) |

| VEGFR-1 (Flt-1) | 2[10] | - |

| VEGFR-2 (KDR/Flk-1) | 50[10] | 80[11] |

| PDGFRβ | 4[10] | 2[11] |

| KIT | 15[10] | - |

| FLT3 | < 50 | - |

| CSF-1R/FMS | < 50 | - |

Cellular Receptor Phosphorylation Inhibition

The inhibitory activity of these compounds on ligand-stimulated receptor autophosphorylation was assessed in porcine aortic endothelial cells (PAECs) transfected with the respective human RTKs.

| Cellular Target | This compound IC₅₀ (nM) | Sunitinib IC₅₀ (nM) |

| VEGFR-2 | 5.2[5] | - |

| PDGFRβ | 9.9[5] | - |

| KIT | 11.2[5] | - |

(Directly comparative cellular IC50 data for sunitinib in the same PAEC model was not available in the reviewed literature.)

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize and compare this compound and sunitinib.

In Vitro Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a purified kinase.

1. Reagent Preparation:

- Kinase Buffer: Typically contains a buffering agent (e.g., 50 mM HEPES, pH 7.5), a divalent cation (e.g., 10 mM MgCl₂ or MnCl₂), a reducing agent (e.g., 1 mM DTT), and a carrier protein (e.g., 0.1 mg/mL BSA).

- Enzyme: Purified recombinant human kinase (e.g., GST-tagged VEGFR-2 cytoplasmic domain) is diluted to a working concentration in kinase buffer.

- Substrate: A generic tyrosine kinase substrate, such as poly(Glu,Tyr) 4:1, is used.

- ATP: Adenosine-5'-triphosphate is prepared in kinase buffer, often including a radiolabel ([γ-³²P]ATP or [γ-³³P]ATP) for detection.

- Test Compounds: this compound and sunitinib are serially diluted in DMSO and then further diluted in kinase buffer.

2. Assay Procedure:

- The assay is typically performed in a 96- or 384-well plate format.

- Add diluted test compound or vehicle (DMSO) to the appropriate wells.

- Add the diluted kinase to all wells except for the negative control.

- Add the substrate to all wells.

- Initiate the kinase reaction by adding the ATP solution.

- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

3. Reaction Termination and Detection:

- The reaction is stopped by adding a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

- For radiometric assays, the phosphorylated substrate is captured on the membrane, and unincorporated radiolabeled ATP is washed away. The radioactivity on the membrane is then quantified using a scintillation counter.

- The IC₅₀ value is determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Receptor Tyrosine Kinase Phosphorylation Assay

This assay measures the ability of a compound to inhibit ligand-induced autophosphorylation of a specific RTK in a cellular context.

1. Cell Culture and Treatment:

- Porcine aortic endothelial cells (PAECs) are stably transfected to express the full-length human receptor of interest (e.g., VEGFR-2, PDGFRβ, or KIT).

- Cells are seeded in 96-well plates and grown to near confluence.

- Prior to the experiment, cells are serum-starved for a period (e.g., 16-24 hours) to reduce basal receptor phosphorylation.

- Cells are pre-incubated with various concentrations of the test compound or vehicle for a set time (e.g., 2 hours).

- The respective ligand (e.g., VEGF for VEGFR-2, PDGF for PDGFRβ) is added to stimulate receptor autophosphorylation for a short period (e.g., 5-10 minutes).

2. Cell Lysis and ELISA Procedure:

- The stimulation medium is removed, and the cells are lysed with a buffer containing detergents and phosphatase inhibitors.

- The cell lysates are transferred to a 96-well ELISA plate pre-coated with a capture antibody specific for the target RTK. The plate is incubated to allow the receptor to bind to the antibody.

- The plate is washed to remove unbound cellular components.

- A detection antibody that specifically recognizes the phosphorylated form of the tyrosine residues on the receptor (e.g., an anti-phosphotyrosine antibody conjugated to horseradish peroxidase, HRP) is added to the wells.

- After another incubation and wash step, a chromogenic HRP substrate (e.g., TMB) is added. The color development is proportional to the amount of phosphorylated receptor.

- The reaction is stopped with an acid solution, and the absorbance is read on a plate reader.

3. Data Analysis:

- The absorbance readings are background-subtracted.

- The percent inhibition of ligand-stimulated phosphorylation is calculated for each concentration of the test compound.

- The IC₅₀ value is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound and sunitinib.

Caption: Simplified VEGFR and PDGFR signaling pathways inhibited by sunitinib and this compound.

Experimental Workflows

Caption: Workflow for an in vitro biochemical kinase inhibition assay.

Caption: Workflow for a cellular receptor phosphorylation ELISA.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDGFRB - Wikipedia [en.wikipedia.org]

- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive dissection of PDGF-PDGFR signaling pathways in PDGFR genetically defined cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ELISA Protocols [sigmaaldrich.com]

- 11. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]

Preclinical Profile of (Z)-SU14813 (Sunitinib Malate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for (Z)-SU14813, also known as Sunitinib Malate. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the compound's mechanism of action, efficacy, pharmacokinetics, and toxicology based on preclinical studies.

Core Compound Information

This compound is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] Its chemical name is N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidine)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide malate. The compound targets multiple RTKs involved in tumor growth, angiogenesis, and metastatic progression.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor and anti-angiogenic effects by inhibiting several receptor tyrosine kinases. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] Additionally, it shows potent inhibitory activity against other RTKs such as stem cell factor receptor (KIT), FMS-like tyrosine kinase 3 (FLT3), colony-stimulating factor 1 receptor (CSF-1R), and the rearranged during transfection (RET) proto-oncogene.[1]

The simultaneous inhibition of these pathways disrupts key processes in cancer progression. Inhibition of VEGFR and PDGFR signaling pathways blocks tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The inhibition of other RTKs like KIT and FLT3 directly impacts tumor cell proliferation and survival in specific cancer types.[1]

Quantitative Data Summary

In Vitro Kinase Inhibition

This compound demonstrates potent inhibition of key receptor tyrosine kinases in biochemical assays.

| Target Kinase | IC50 (nM) |

| VEGFR-1 (Flt-1) | 2 |

| VEGFR-2 (KDR/Flk-1) | 9 |

| PDGFRα | 4 |

| PDGFRβ | <1 |

| KIT | 4 |

| FLT3 | 1 |

| CSF-1R | 1 |

| RET | 3 |

Table 1: Biochemical IC50 values of this compound against various receptor tyrosine kinases.

In Vitro Cellular Activity

The inhibitory effects of this compound on kinase activity translate to potent anti-proliferative and anti-survival effects in various cell-based assays.

| Cell Line | Assay Type | IC50 (nM) |

| HUVEC (VEGF-stimulated) | Proliferation | 10 |

| NIH-3T3 (PDGF-stimulated) | Proliferation | 8 |

| NCI-H526 (SCF-stimulated) | Proliferation | 11 |

| Ba/F3-FLT3-ITD | Proliferation | 1 |

| A375 (melanoma) | Proliferation | 29 |

| Caki-1 (renal) | Proliferation | 22 |

| SF763T (glioma) | Proliferation | 30 |

| Colo205 (colon) | Proliferation | 19 |

| MDA-MB-435 (breast) | Proliferation | 25 |

Table 2: In vitro cellular IC50 values of this compound in various cell lines.

In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity in a variety of human tumor xenograft models in mice.

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |

| Colo205 (colon) | 80 mg/kg/day, p.o. | 88 |

| Caki-1 (renal) | 80 mg/kg/day, p.o. | 75 |

| SF763T (glioma) | 80 mg/kg/day, p.o. | 65 |

| A375 (melanoma) | 80 mg/kg/day, p.o. | 92 |

| NCI-H526 (SCLC) | 80 mg/kg/day, p.o. | 70 |

Table 3: In vivo anti-tumor efficacy of this compound in various xenograft models.

Preclinical Pharmacokinetics in Mice

Pharmacokinetic studies in mice provide insights into the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Value |

| Tmax (h) | 2-6 |

| Cmax (ng/mL) at 80 mg/kg | ~1500 |

| AUC (ng·h/mL) at 80 mg/kg | ~8000 |

| Terminal Half-life (h) | ~4 |

| Bioavailability (%) | ~30 |

Table 4: Pharmacokinetic parameters of this compound in mice following a single oral dose.

Preclinical Toxicology: No-Observed-Adverse-Effect-Level (NOAEL)

Repeat-dose toxicology studies have been conducted in rats and monkeys to determine the safety profile of this compound.

| Species | Dosing Duration | NOAEL (mg/kg/day) | Key Target Organ Toxicities |

| Rat | 28 days | 5 | Bone marrow, lymphoid tissues, gastrointestinal tract, adrenal gland |

| Monkey | 28 days | 2 | Bone marrow, gastrointestinal tract, adrenal gland, skin |

Table 5: No-Observed-Adverse-Effect-Level (NOAEL) and target organ toxicities of this compound in preclinical species.[1]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific receptor tyrosine kinases.

Methodology:

-

Recombinant kinase domains are incubated with a specific substrate peptide and ATP in a kinase reaction buffer.

-

This compound is added in a range of concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or radioisotope labeling (³³P-ATP).

-

The percentage of kinase inhibition is calculated for each concentration of the compound.

-

IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of this compound on various cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound or vehicle control.

-

For growth factor-dependent cell lines, the appropriate ligand (e.g., VEGF, PDGF) is added to stimulate proliferation.

-

After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo.

-

The absorbance or luminescence is measured using a plate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

-

IC50 values are determined from the dose-response curves.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Human tumor cells are cultured in vitro and then implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are then randomized into treatment and control groups.

-

This compound is administered orally once daily at specified doses. The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers, and body weight is monitored as an indicator of toxicity.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.

Western Blot Analysis of RTK Phosphorylation

Objective: To confirm the inhibition of target receptor tyrosine kinase phosphorylation in cells or tumor tissues.

Methodology:

-

Cells are treated with this compound for a specified time, followed by stimulation with the appropriate ligand to induce receptor phosphorylation. For in vivo samples, tumors are harvested from treated and control animals.

-

Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target RTK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imaging system.

-

The membrane is then stripped and re-probed with an antibody for the total form of the RTK to confirm equal protein loading.

Pharmacokinetic Analysis by LC-MS/MS

Objective: To determine the plasma concentration of this compound over time after administration.

Methodology:

-

Mice are administered a single oral dose of this compound.

-

Blood samples are collected at various time points post-dosing via cardiac puncture or tail vein bleeding.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

This compound and an internal standard are extracted from the plasma using protein precipitation or liquid-liquid extraction.

-

The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The concentration of this compound in each sample is quantified by comparing its peak area to that of the internal standard and a standard curve.

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time profile.

Conclusion

The preclinical data for this compound (Sunitinib Malate) demonstrate its potent and multi-targeted inhibition of key receptor tyrosine kinases involved in tumor progression and angiogenesis. The compound exhibits significant in vitro and in vivo anti-tumor activity across a range of cancer models. The pharmacokinetic profile in mice supports oral administration, and the preclinical toxicology studies have identified key target organs and established no-observed-adverse-effect levels. These comprehensive preclinical findings have provided a strong rationale for the clinical development of this compound as a therapeutic agent for various solid tumors.

References

(Z)-SU14813 in different cancer models

An In-Depth Technical Guide to (Z)-SU14813 in Preclinical Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and antitumor activities demonstrated in a variety of preclinical cancer models.[1][2][3] This small molecule exerts its effects by competitively inhibiting the ATP-binding sites of several key RTKs implicated in tumor growth, angiogenesis, and metastasis.[4] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its inhibitory activity, efficacy in various cancer models, and detailed experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Mechanism of Action and Signaling Pathways

This compound is a broad-spectrum RTK inhibitor that primarily targets members of the split-kinase domain receptor family.[1][2] Its principal targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor receptor (KIT), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] These RTKs are crucial mediators of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[1][5] Aberrant activation of these pathways, either through mutation or overexpression, is a common driver of tumorigenesis.[1][5] By simultaneously blocking these critical pathways, SU14813 demonstrates potent antitumor effects.[1][2][3]

Quantitative Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | Assay Type | IC50 (nM) | Cell Line/System | Reference |

| VEGFR-1 | Biochemical | 2 | N/A | [6][7] |

| VEGFR-2 | Biochemical | 50 | N/A | [6][7] |

| PDGFRβ | Biochemical | 4 | N/A | [6][7] |

| KIT | Biochemical | 15 | N/A | [6][7] |

| FLT3 | Biochemical | Not Specified | N/A | [1] |

| CSF1R/FMS | Biochemical | Not Specified | N/A | [1] |

| VEGFR-2 | Cellular Phosphorylation | 5.2 | Porcine Aorta Endothelial Cells | [6][8] |